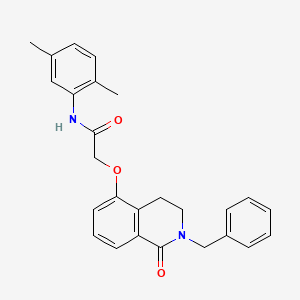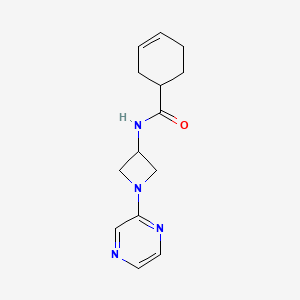
2-(Prop-2-yn-1-yl)pent-4-ynoic acid
Übersicht
Beschreibung
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is a chemical compound with the CAS number 65994-70-9 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is C8H8O2 . The InChI code is 1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is 136.15 . The melting point is reported to be between 45-47°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Direct Synthesis of 3-Hydroxy-pent-4-ynoic Acids : A method for the synthesis of 3-hydroxy-pent-4-ynoic acids through the nucleophilic addition of bis-(TMS) ketene acetals to alkynones has been developed, demonstrating the synthetic potential of these acids in transforming into new 5-bromo-3,4-dihydro-2H-pyran-2-ones (López-Reyes et al., 2013).
Synthesis of Optically Pure Amino Acids : Optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids have been synthesized using Sonogashira reactions. These compounds exhibit high inhibitory activity against aldose reductase, an enzyme involved in diabetic complications (Parpart et al., 2015).
Enzymatic Preparation of Rhinovirus Protease Inhibitor Intermediates : An efficient enzymatic route for the preparation of a key intermediate in the synthesis of a human rhinovirus (HRV) protease inhibitor has been developed. This demonstrates a practical application in antiviral drug development (Martínez et al., 2004).
Synthesis of Alkynylated Amino Acids : A new synthesis method for optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids has been reported. These alkynylated amino acids exhibit potential as highly selective inhibitors of aldose reductase (Parpart et al., 2015).
Coupling Reactions with Alkynols : Efficient coupling reactions of aryl halides with alkynols, such as propargyl alcohol and pent-1-yn-5-ol, catalyzed by a tetraphosphine/palladium catalyst have been studied. This highlights the versatility of these compounds in complex organic syntheses (Feuerstein et al., 2004).
Biological and Pharmacological Research
Teratogen Pharmacophore of Valproic Acid Analogs : Research on analogs of valproic acid, such as 2-(prop-2-yn-1-yl)pent-4-ynoic acid, has shown their potential to induce neural tube defects and inhibit cell proliferation. This study contributes to understanding the mechanisms of drug action and teratogenicity (Bojic et al., 1998).
Synthesis of Amino Acids from Mushrooms : The threo- and erythro-forms of 2-amino-3-hydroxyhex-4-ynoic acid, derived from the mushroom Tricholomopsis rutilans, were characterized, contributing to the field of natural product chemistry and bioactive compounds (Niimura & Hatanaka, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-prop-2-ynylpent-4-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSCMQIBMFTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yl)pent-4-ynoic acid | |
CAS RN |
65994-70-9 | |
| Record name | 2-(prop-2-yn-1-yl)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2722905.png)
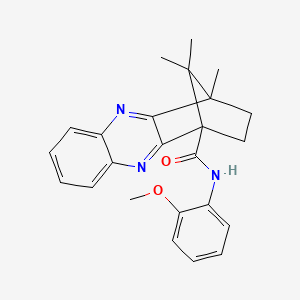
![N-(2,4-difluorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2722908.png)
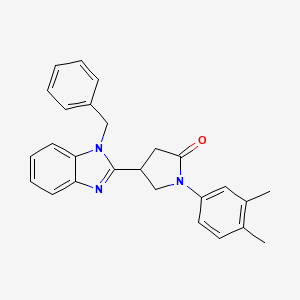
![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
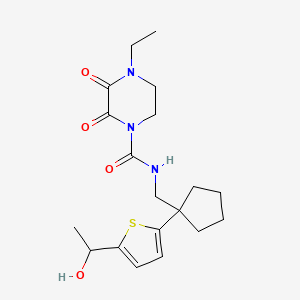
![N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide](/img/structure/B2722923.png)
